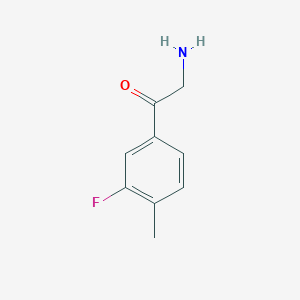
2,6-Dibromo-4-nitrobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dibromo-4-nitrobenzenesulfonamide: is an organic compound with the molecular formula C6H4Br2N2O4S and a molecular mass of 359.98 g/mol . This compound is characterized by the presence of two bromine atoms, a nitro group, and a sulfonamide group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 2,6-Dibromo-4-nitrobenzenesulfonamide typically involves the bromination of 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium . This method is considered environmentally friendly as it avoids the use of organic solvents. The reaction conditions include maintaining an acidic environment and using a 2:1 ratio of bromide to bromate salts.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The product is typically purified by filtration and washing with water, and the acidic filtrate can be recycled multiple times without loss of product quality .
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Dibromo-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Reduction: Catalysts like palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used, although this is less typical for this compound.
Major Products:
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Reduction: The major product is 2,6-dibromo-4-aminobenzenesulfonamide.
Oxidation: Products vary based on the specific oxidizing conditions applied.
Aplicaciones Científicas De Investigación
2,6-Dibromo-4-nitrobenzenesulfonamide is utilized in several scientific research fields, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and dyes.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a pharmacophore in drug development.
Industry: It is used in the production of azo dyes and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,6-Dibromo-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can inhibit enzyme activity or alter protein function, making the compound useful in biochemical research .
Comparación Con Compuestos Similares
- 2,6-Dibromo-4-nitroaniline
- 2,6-Dibromo-4-aminobenzenesulfonamide
- 2,6-Dibromo-4-phenoxyphenol
Comparison: 2,6-Dibromo-4-nitrobenzenesulfonamide is unique due to the presence of both bromine atoms and a sulfonamide group, which confer distinct chemical reactivity and biological activity. Compared to 2,6-Dibromo-4-nitroaniline, it has an additional sulfonamide group, enhancing its solubility and potential for hydrogen bonding. Compared to 2,6-Dibromo-4-aminobenzenesulfonamide, it retains the nitro group, which can participate in redox reactions .
Propiedades
Número CAS |
1099660-65-7 |
|---|---|
Fórmula molecular |
C6H4Br2N2O4S |
Peso molecular |
359.98 g/mol |
Nombre IUPAC |
2,6-dibromo-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C6H4Br2N2O4S/c7-4-1-3(10(11)12)2-5(8)6(4)15(9,13)14/h1-2H,(H2,9,13,14) |
Clave InChI |
SKNBINLPTNMREZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Br)S(=O)(=O)N)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(tert-butoxy)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid](/img/structure/B15324548.png)



![6-[(2S)-2-aminopropoxy]pyridine-2-carboxylic acid dihydrochloride](/img/structure/B15324572.png)








